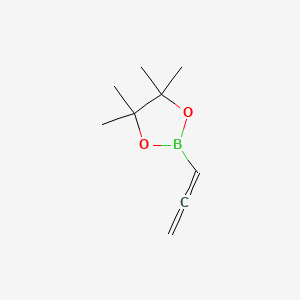

4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane

Vue d'ensemble

Description

4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane is a boron-containing compound that is used as a building block in organic synthesis. It is part of a broader class of organoboron compounds that have found extensive use in various chemical reactions due to their versatility and reactivity.

Synthesis Analysis

The synthesis of related organoboron compounds has been explored in several studies. For instance, the preparation of 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane, a vinylboronate pinacol ester, is achieved through palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, demonstrating high chemoselectivity for the Suzuki–Miyaura pathway over Heck coupling . Another study describes the synthesis of a similar compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, via rhodium-catalyzed hydroboration of allyl phenyl sulfone . Additionally, a scalable process for the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane has been developed using a continuous-flow and distillation process .

Molecular Structure Analysis

The molecular structure of organoboron compounds is often characterized by X-ray crystallography. For example, the structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was determined by single-crystal X-ray diffraction, revealing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . Density functional theory (DFT) studies have also been performed to calculate the molecular structure of related compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, with results consistent with X-ray diffraction .

Chemical Reactions Analysis

Organoboron compounds participate in various chemical reactions. The vinylboronate pinacol ester mentioned earlier is used in selective synthesis of 1-substituted (E)-buta-1,3-dienes . Other compounds, such as 4,5,6,7-tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol, have been shown to be effective catalysts for the amide condensation of sterically demanding carboxylic acids . The reactivity of these compounds is influenced by their molecular structure, as seen in the comparison of pyridin-2-ylboron derivatives, where structural differences impact chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of organoboron compounds are closely related to their structure and reactivity. For instance, the compound 2-fluoro-4,4,5,5-tetramethyl-1,3-dioxolane carries two independent probes for determining rates of formations of contact and solvent-separated ion pairs, showcasing its utility in studying reaction kinetics . The crystalline structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides insights into the coordination of the boron atom and its impact on the density and stability of the compound .

Applications De Recherche Scientifique

Synthesis and Molecular Structure

The compound has been synthesized via rhodium-catalyzed hydroboration and characterized using X-ray diffraction. It displays no significant intramolecular or intermolecular interactions with its Lewis acidic boron atom (Coombs et al., 2006).

Applications in Organic Synthesis

This compound serves as an allylating reagent for preparing homoallylic alcohols and amines. It is characterized by NMR techniques and can be purified by distillation, being soluble in various organic solvents (Ramachandran & Gagare, 2010).

Continuous Flow Synthesis

A scalable process for its preparation has been developed. This addresses problems in aqueous workup and batch process, using continuous-flow and distillation processes for efficient production (Fandrick et al., 2012).

Crystal Structure and DFT Study

Molecular structures of compounds containing this dioxaborolane have been confirmed by spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations were consistent with these structures. Physicochemical properties were also investigated (Huang et al., 2021).

Use in Synthesizing Boron-Containing Compounds

It has been utilized in synthesizing boron-containing stilbene derivatives, which are potential intermediates for producing materials for LCD technology and could have therapeutic applications for neurodegenerative diseases (Das et al., 2015).

Synthesis of Novel Compounds

This dioxaborolane has been used in synthesizing new compounds like 4-substituted pyrene derivatives, demonstrating sensitivity and selectivity for H2O2 detection in living cells (Nie et al., 2020).

Safety And Hazards

Propriétés

InChI |

InChI=1S/C9H15BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h7H,1H2,2-5H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAOMXUZZONOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470474 | |

| Record name | Allenylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane | |

CAS RN |

865350-17-0 | |

| Record name | Allenylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Bis(4-methoxyphenyl)amino]benzaldehyde](/img/structure/B1279523.png)

![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)